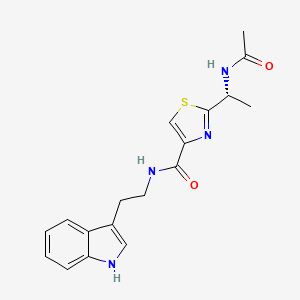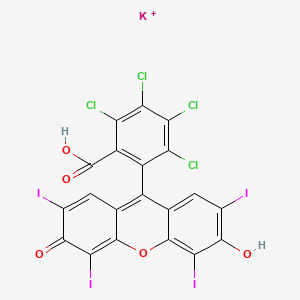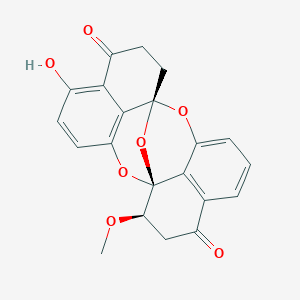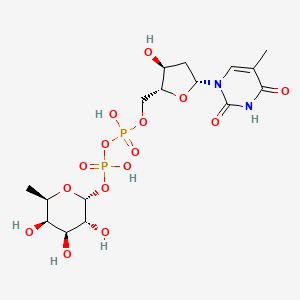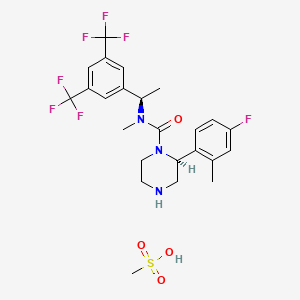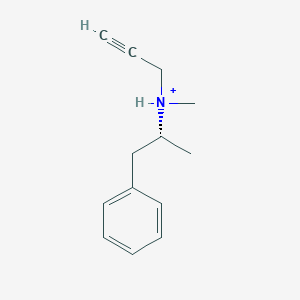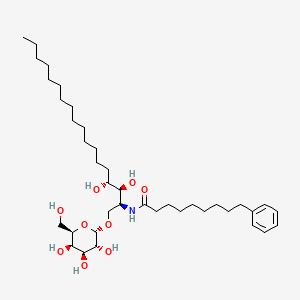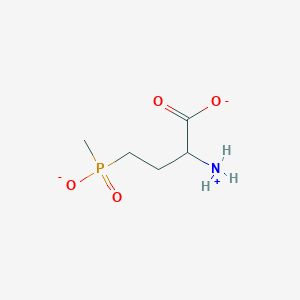
Phosphinothricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinothricin(1-) is conjugate base of phosphinothricin arising from deprotonation of the phosphinate function. It is a conjugate base of a glufosinate.
Aplicaciones Científicas De Investigación
Repositioning as a Novel Imaging Probe and Anti-Cancer Activity
- Imaging and Anti-Cancer Properties: Phosphinothricin, being structurally similar to glutamate, was investigated for repositioning as a bisphosphonate analogue in medicine. It showed potential in image probing and as an anti-cancer drug. A technetium-99m–phosphinothricin complex exhibited rapid uptake in bone tissues, indicating its usefulness in imaging. Moreover, its cytotoxic activity against breast and lung cancer cells highlighted its potential as an anti-cancer drug (Sakr et al., 2018).
Biosynthesis and Molecular Transformations
- Biosynthesis of Phosphinothricin Tripeptide: Phosphinothricin tripeptide (PTT) is a natural-product antibiotic and potent herbicide. A study revealed intricate steps in the early biosynthesis of PTT, involving unusual catalytic steps for carbon bond cleavage (Blodgett et al., 2007).
- Mechanism of Enzymatic Inhibition by Phosphinothricin: The crystal structure of phosphinothricin in the active site of glutamine synthetase was determined to understand its mechanism of enzymatic inhibition. It suggested a noncovalent, dead-end mechanism of inhibition (Gill & Eisenberg, 2001).
- Natural Product Biosynthesis: Phosphinothricin's role in the biosynthesis of phosphonic and phosphinic acid natural products was reviewed, highlighting unique biochemical transformations in these pathways (Metcalf & van der Donk, 2009).
Herbicide Resistance and Environmental Interactions
- Phosphinothricin Resistance in Plants: A study on the BAR resistance gene, which inactivates phosphinothricin, led to the development of an engineered gene with no detectable off-target activity. This was a step towards addressing the issue of specificity in phosphinothricin resistance in plants (O’Connor, 2017).
- Antioxidant Defense and Ammonium Metabolism: Phosphinothricin's interaction with Nepeta rtanjensis essential oil affected ammonium metabolism and antioxidant defense in Arabidopsis. This study highlighted the complex control mechanisms at play in response to phosphinothricin exposure (Dmitrović et al., 2021).
Enzymatic and Genetic Studies
- Phosphinothricin Acetyl Transferase Genes in Bacteria: The soil bacterium Pseudomonas putida was found to have two genes encoding acetylases that could confer tolerance to phosphinothricin. This study provided insights into the biochemical and genetic interactions among soil microorganisms and their response to herbicides (Páez-Espino et al., 2015).
Other Applications
- Efficient Biosynthesis of L-Phosphinothricin: The efficient biosynthesis of L-phosphinothricin, the active form of the herbicide, was achieved using enzymes from Leclercia adecarboxylata, demonstrating potential for large-scale bioproduction (Kang et al., 2019).
Propiedades
Nombre del producto |
Phosphinothricin |
|---|---|
Fórmula molecular |
C5H11NO4P- |
Peso molecular |
180.12 g/mol |
Nombre IUPAC |
2-azaniumyl-4-[methyl(oxido)phosphoryl]butanoate |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/p-1 |
Clave InChI |
IAJOBQBIJHVGMQ-UHFFFAOYSA-M |
SMILES canónico |
CP(=O)(CCC(C(=O)[O-])[NH3+])[O-] |
Sinónimos |
2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




